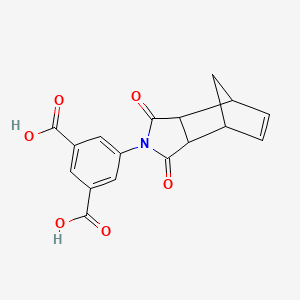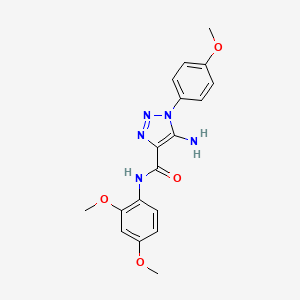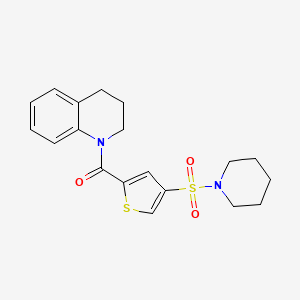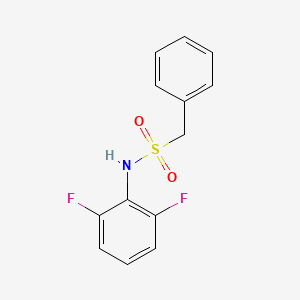![molecular formula C19H24O3 B4912565 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4912565.png)
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound characterized by its complex structure, which includes an ethoxyphenoxy group and a dimethylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene typically involves a multi-step process. One common method is the etherification reaction, where 4-ethoxyphenol is reacted with 1,4-dimethylbenzene under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with various molecular targets. The ethoxyphenoxy group can engage in hydrogen bonding and van der Waals interactions, while the dimethylbenzene core provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
- 2-[3-(4-propoxyphenoxy)propoxy]-1,4-dimethylbenzene
- 2-[3-(4-butoxyphenoxy)propoxy]-1,4-dimethylbenzene
Uniqueness
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its methoxy, propoxy, and butoxy analogs.
Propiedades
IUPAC Name |
2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-8-10-18(11-9-17)21-12-5-13-22-19-14-15(2)6-7-16(19)3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYDOITVWCWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-4-methoxy-3-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4912485.png)
![(6-chloro-2,3-difluorophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4912500.png)
![Benzyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4912504.png)
![[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4912510.png)

![5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline](/img/structure/B4912525.png)

![N-[(4-acetylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4912529.png)
![N-isopropyl-1-(2-phenylethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4912537.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B4912545.png)


![Ethyl 2-acetamido-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B4912570.png)

